molecular formula C13H14N2OS2 B7752980 N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide

N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide

Cat. No.: B7752980
M. Wt: 278.4 g/mol
InChI Key: MBMMMXKRLMOWCA-UHFFFAOYSA-N
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Description

N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide is a heterocyclic compound with a unique structure that includes a cyano group, a thioxo group, and a cyclopenta[c]thiopyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide typically involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with isobutyryl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide involves its interaction with specific molecular targets. The cyano and thioxo groups are likely involved in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with microbial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]thiopyran derivatives: These compounds share the cyclopenta[c]thiopyran ring structure and exhibit similar biological activities.

    Thioxo compounds: Compounds containing the thioxo group often have antimicrobial and antifungal properties.

    Cyano compounds: Compounds with cyano groups are known for their reactivity and potential biological activities.

Uniqueness

N-(4-cyano-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-3-yl)isobutyramide is unique due to the combination of its cyano, thioxo, and cyclopenta[c]thiopyran moieties

Properties

IUPAC Name

N-(4-cyano-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-7(2)11(16)15-12-10(6-14)8-4-3-5-9(8)13(17)18-12/h7H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMMMXKRLMOWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(CCC2)C(=S)S1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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